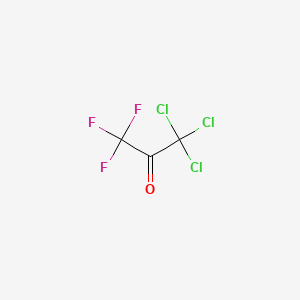

1,1,1-Trichlorotrifluoroacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTAIKNWAIKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226713 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-42-9 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trichlorotrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichlorotrifluoroacetone, a halogenated ketone, is a reactive and versatile chemical compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining both trichloromethyl and trifluoromethyl groups flanking a central carbonyl, impart distinct chemical properties that make it a valuable reagent, particularly for the modification of biomolecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.

Chemical and Physical Properties

This compound is a volatile and reactive compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 758-42-9 | [1][2] |

| Molecular Formula | C₃Cl₃F₃O | [1] |

| Molecular Weight | 215.39 g/mol | [1] |

| Boiling Point | 83.5–84.5 °C | [3] |

| Boiling Point Range | 86-90 °C | [4] |

| Density | ~1.6 g/cm³ | [5] |

| Synonyms | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The infrared (IR) spectrum of this compound exhibits a characteristic strong absorption for the carbonyl group.

| Spectral Data | Value | Reference |

| Infrared (IR) Absorption (film) | 1790 cm⁻¹ (C=O) | [3] |

Table 2: Spectral Properties of this compound

Experimental Protocols

Synthesis of this compound

A laboratory-scale synthesis of this compound has been reported in Organic Syntheses.[3] The following protocol is adapted from this procedure.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Trifluoroacetic anhydride

-

Trichloroacetic acid

-

Anhydrous ether

Procedure:

-

A mixture of trifluoroacetic anhydride and trichloroacetic acid is prepared.

-

The mixture is stirred and refluxed for 4–6 hours.

-

After reflux, the reaction mixture is allowed to gradually warm to room temperature.

-

The contents of the flask are extracted three times with anhydrous ether.

-

The combined ether extracts are distilled at atmospheric pressure.

-

Following the removal of the ether solvent, continued distillation yields 1,1,1-trichloro-3,3,3-trifluoroacetone with a boiling point of 83.5–84.5 °C.[3]

Trifluoroacetylation of Amino Acids

This compound is an effective reagent for the trifluoroacetylation of amino groups in amino acids under neutral and mild conditions.[3]

Workflow for Trifluoroacetylation:

Caption: General workflow for N-trifluoroacetylation of amino acids.

Materials:

-

L-Tyrosine

-

Dimethyl sulfoxide (DMSO)

-

This compound

Procedure:

-

In a two-necked, round-bottomed flask equipped with a thermometer, a condenser with a drying tube, and a magnetic stirrer, suspend L-(−)-tyrosine (0.1001 mole) in 130 ml of dimethyl sulfoxide.

-

Stir the suspension and cool it in an ice water bath until the internal temperature reaches 10–15 °C.

-

Add 1,1,1-trichloro-3,3,3-trifluoroacetone (0.2999 mole) in portions through the condenser, ensuring the reaction temperature does not exceed 35 °C. A mild exotherm will be observed.

-

Once the addition is complete, remove the ice bath and continue stirring the amber-colored solution at room temperature for 22 hours.

-

The N-trifluoroacetyl-L-tyrosine can then be isolated from the reaction mixture.[3]

Chemical Reactivity and Applications

The primary documented application of this compound is as a reagent for the trifluoroacetylation of primary and secondary amines, including those found in amino acids.[3] This reaction is valuable in peptide chemistry and drug development for the following reasons:

-

Protecting Group: The trifluoroacetyl group can serve as a protecting group for amines during multi-step syntheses.

-

Modification of Physicochemical Properties: The introduction of a trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule, which are critical parameters in drug design.

The reactivity of this compound stems from the electrophilic nature of its carbonyl carbon, which is enhanced by the strong electron-withdrawing effects of the adjacent trichloromethyl and trifluoromethyl groups. This makes the carbonyl group susceptible to nucleophilic attack by amines.

Logical Relationship of Reactivity:

Caption: Factors influencing the reactivity of this compound.

Safety Information

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized reagent with demonstrated utility in the trifluoroacetylation of amines, a key transformation in synthetic and medicinal chemistry. While comprehensive data on its broader reactivity and spectral properties are limited, the established protocols for its synthesis and application provide a solid foundation for its use in research and development. Further investigation into the reactivity of this compound could unveil new applications in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.

References

- 1. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,1,1-Trichloro-3,3,3-trifluoro-2-propanol | C3H2Cl3F3O | CID 45049997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone [myskinrecipes.com]

An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone (CAS 758-42-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-trichlorotrifluoroacetone (TCTFA), a specialized halogenated ketone. Due to its unique structure, featuring both a trichloromethyl and a trifluoromethyl group flanking a central carbonyl, TCTFA exhibits distinct chemical properties and reactivity, making it a compound of interest in synthetic organic chemistry. This document summarizes its known properties, safety information, and potential applications, and, where direct experimental data is limited, provides insights based on the reactivity of analogous compounds.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The presence of six halogen atoms significantly influences its physical and chemical characteristics. The strong electron-withdrawing nature of both the trichloromethyl and trifluoromethyl groups renders the carbonyl carbon highly electrophilic.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 758-42-9 | [1][2] |

| Molecular Formula | C₃Cl₃F₃O | [1] |

| Molecular Weight | 215.39 g/mol | [1] |

| Synonyms | 1,1,1-Trichloro-3,3,3-trifluoroacetone, Trichlorotrifluoroacetone | [3] |

| Boiling Point | 86 - 90 °C | [1] |

| Density | 1.6 g/cm³ | [4] |

| Refractive Index | 1.381 | [4] |

| Purity | Typically ≥95% | [5] |

| InChI Key | AVTAIKNWAIKGEV-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires strict safety protocols for handling. It is toxic if swallowed, toxic in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage. It is also considered a dangerous good for transportation.

Table 2: Hazard and Precautionary Information

| Hazard Class | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P316, P330, P405, P501 |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280, P302+P352, P316, P361+P364 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P363 |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | P271, P284, P320 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.

Synthesis and Reactivity

Synthesis

Reactivity

The core chemical feature of this compound is its highly electrophilic carbonyl carbon. This is due to the potent inductive electron-withdrawing effects of the adjacent trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups. This enhanced electrophilicity makes it a prime candidate for nucleophilic attack, likely exceeding the reactivity of simpler ketones like 1,1,1-trifluoroacetone.

Potential reactions include:

-

Addition of Nucleophiles: It is expected to readily react with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), amines, alcohols, and enolates, to form tertiary alcohols or their derivatives.

-

Heterocycle Synthesis: Its reactivity suggests it could be a valuable building block for the synthesis of complex trifluoromethylated and/or trichloromethylated heterocycles, which are of significant interest in medicinal chemistry.[2][4][8]

-

Named Reactions: Given its structure as a highly reactive ketone, it could potentially be employed in various named reactions such as the Wittig reaction for olefination or the Reformatsky reaction to form β-hydroxy esters.[9][10]

Applications in Research and Development

While specific, detailed applications of this compound are not extensively documented, its chemical nature points to several potential uses, particularly in organic synthesis and potentially as a specialized reagent.

Building Block in Organic Synthesis

The primary foreseeable application is as a building block for introducing both a trifluoromethyl and a trichloromethyl group into a molecule. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

Proteomics Research

This compound is listed as a specialty product for proteomics research applications.[11] However, specific protocols detailing its use in this field are not publicly available. In proteomics, halogenated organic compounds can be used as solvents or co-solvents during sample preparation steps like protein precipitation and extraction due to their ability to denature proteins and dissolve lipids.[12][13][14] Acetone itself is a common reagent for protein precipitation, though it has been shown to potentially cause unwanted peptide modifications.[15] Given its properties, this compound could potentially be explored as a component in specialized solvent systems for these purposes, although its high reactivity would need to be carefully considered.

Experimental Protocols (Representative Examples)

Disclaimer: Detailed, validated experimental protocols for this compound are scarce in the available literature. The following protocols are representative examples based on the known reactivity of the highly analogous and well-studied compound, 1,1,1-trifluoroacetone. These protocols should be considered as starting points and would require optimization and validation for this compound.

Representative Protocol: Grignard Reaction with this compound

This protocol outlines a general procedure for the nucleophilic addition of a Grignard reagent to this compound to form a tertiary alcohol containing both trifluoromethyl and trichloromethyl groups.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium chloride, 3M in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF under the inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Grignard reagent (e.g., Methylmagnesium chloride, 1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or distillation as required.

Caption: Representative workflow for a Grignard reaction with TCTFA.

Hypothetical Protocol: Derivatization for GC-MS Analysis

This hypothetical protocol describes how this compound could be used as a derivatizing agent for analytes with primary or secondary amine functional groups, based on the general principles of derivatization for GC-MS.[16] The reaction would likely form a stable hemiaminal or imine, increasing the volatility and thermal stability of the analyte.

Materials:

-

Analyte containing a primary or secondary amine group

-

This compound

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Prepare a stock solution of the analyte in the anhydrous solvent.

-

In a GC-MS vial, place an aliquot of the analyte solution.

-

Add an excess of this compound to the vial.

-

Cap the vial tightly.

-

Heat the vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction.

-

Cool the vial to room temperature.

-

The sample is now ready for direct injection into the GC-MS system.

Note: This is a theoretical protocol. Reaction conditions, including solvent, temperature, time, and reagent concentrations, would need to be empirically optimized for each specific analyte.

Caption: Hypothetical workflow for analyte derivatization using TCTFA.

Conclusion

This compound is a unique chemical entity with significant potential as a specialized reagent and building block in organic synthesis. Its highly electrophilic nature, a consequence of the two electron-withdrawing groups attached to the carbonyl carbon, dictates its reactivity. While detailed experimental applications are not widely published, its utility can be inferred from the chemistry of analogous compounds. For researchers in drug discovery and materials science, TCTFA offers an opportunity to synthesize novel molecules containing both trifluoromethyl and trichloromethyl moieties. As with any highly reactive and hazardous material, strict adherence to safety protocols is paramount when handling and using this compound. Further research into the reaction scope and applications of this compound is warranted to fully explore its potential in chemical synthesis.

References

- 1. CN113735684A - Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN118637999A - 1,1,1-Trifluoroacetone and synthesis method and synthesis device thereof - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scbt.com [scbt.com]

- 12. Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]

- 13. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetone modifies peptides! Be careful if you're using acetone precipitation. | Proteomics, Mass spectrometry | Centre for Proteome Research [liverpool.ac.uk]

- 16. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Molecular Structure of 1,1,1-Trichlorotrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 1,1,1-Trichlorotrifluoroacetone (TCTFA). A halogenated acetone derivative, TCTFA's structure is characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a central carbonyl carbon. This unique substitution pattern imparts significant electrophilicity to the carbonyl carbon and influences the molecule's electronic properties and reactivity. This document collates available experimental and computational data to serve as a foundational resource for professionals in chemical research and development.

Molecular Identification and Nomenclature

The compound is systematically identified by a unique set of chemical identifiers. Its structure is achiral.[1]

| Identifier Type | Data | Reference |

| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one | [1][2] |

| CAS Number | 758-42-9 | [2][3] |

| Molecular Formula | C₃Cl₃F₃O | [1][2] |

| SMILES | C(=O)(C(Cl)(Cl)Cl)C(F)(F)F | [1] |

| InChI | InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | [1][2] |

| InChIKey | AVTAIKNWAIKGEV-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

Quantitative analysis of this compound reveals the following physical and chemical properties. Note the discrepancy in reported boiling points, which may be due to different experimental conditions (e.g., pressure).

| Property | Value | Reference |

| Molecular Weight | 215.386 g/mol | [2] |

| Density | 1.600 g/mL | [4] |

| Boiling Point | 86.00 - 89.00 °C | [4] |

| Boiling Point | 106.6 °C (at 760 mmHg) | [5] |

| Melting Point | Data not available |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central carbonyl group bonded to a trichloromethyl (-CCl₃) group and a trifluoromethyl (-CF₃) group. The strong inductive effect of the six halogen atoms significantly polarizes the molecule.

Caption: 2D structure of this compound.

Experimental Data: Electronic Structure

The electronic structure of this compound has been investigated using HeI photoelectron spectroscopy.[6] This technique provides direct experimental measurement of the energy required to remove electrons from molecular orbitals, offering critical insights into the molecule's electronic configuration.

Ionization Energy Data

The vertical ionization energies, which correspond to the energy difference between the ground state of the neutral molecule and the ion in the geometry of the neutral molecule, have been determined.

| Ionization Energy (eV) | Method | Reference |

| 10.80 ± 0.01 | Photoelectron Spectroscopy (PE) | [2] |

| 11.24 ± 0.02 | Photoelectron Spectroscopy (PE) | [2][6] |

Experimental Protocol: Photoelectron Spectroscopy

The following describes the general methodology used to acquire the photoelectron spectra of halogenated acetones as reported in the literature.[6]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization Source: The sample is irradiated with a monochromatic beam of photons from a Helium(I) discharge lamp, which has a characteristic energy of 21.22 eV.

-

Photoionization: The high-energy photons cause the ejection of valence electrons from the molecules.

-

Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

-

Spectrum Generation: The ionization energy (IE) is calculated by subtracting the measured kinetic energy (KE) of the photoelectrons from the energy of the incident photons (hν): IE = hν - KE . A spectrum is generated by plotting the number of detected electrons versus their ionization energy.

-

Data Interpretation: The resulting bands in the spectrum are assigned to specific molecular orbitals (e.g., oxygen lone pairs, carbonyl π-orbitals) based on computational chemistry (CNDO/2) and comparison with related compounds.[6]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1,1,1-trichloro-3,3,3-trifluoroacetone [webbook.nist.gov]

- 3. This compound | 758-42-9 [chemicalbook.com]

- 4. 1,1,1-Trifluoroacetone(421-50-1) MS spectrum [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

In-Depth Technical Guide on the Safety of 1,1,1-Trichlorotrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety information for 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9). It is intended for use by qualified individuals trained in handling hazardous chemicals. A significant lack of empirical toxicological data for this specific compound exists in publicly available literature. Therefore, this guide also includes information on structurally similar compounds, Hexafluoroacetone and Hexachloroacetone, to provide a comparative context for potential hazards. This information should be used with caution and is not a substitute for a substance-specific risk assessment.

Chemical and Physical Properties

This compound is a halogenated ketone.[1] The following table summarizes its known physical and chemical properties.

| Property | Value | Source |

| CAS Number | 758-42-9 | [1] |

| Molecular Formula | C3Cl3F3O | [1] |

| Molecular Weight | 215.39 g/mol | [1] |

| Boiling Point | 86.00°C - 89.00°C | AB102651 |

| Density | 1.600 g/ml | AB102651 |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

The primary source of hazard information comes from the Safety Data Sheet (SDS).[2]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H311: Toxic in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H330: Fatal if inhaled.[2]

Signal Word: Danger[2]

Hazard Pictograms:

GHS Pictograms for this compound.

Toxicological Information

There is a significant lack of specific toxicological data for this compound. Most available safety data sheets state "no data available" for key toxicological endpoints.[2] To provide a preliminary assessment of potential hazards, data for structurally analogous compounds, Hexafluoroacetone and Hexachloroacetone, are presented below. It is crucial to note that this information is for comparative purposes only and may not accurately reflect the toxicological profile of this compound.

Acute Toxicity

| Compound | Route | Species | Value | Source |

| Hexachloroacetone | Oral | Rat | LD50: 240 mg/kg | [3] |

| Dermal | Rabbit | LD50: 2980 mg/kg | [3] | |

| Inhalation | Rat | LC50: 360 ppm (6h) | [3] | |

| Hexafluoroacetone | Oral | - | Toxic if swallowed | [4] |

| Dermal | - | Toxic in contact with skin | [4] | |

| Inhalation | - | Fatal if inhaled | [4] | |

| This compound | Oral | - | Toxic if swallowed | [2] |

| Dermal | - | Toxic in contact with skin | [2] | |

| Inhalation | - | Fatal if inhaled | [2] |

Skin Corrosion/Irritation

For this compound, the SDS indicates it "Causes severe skin burns and eye damage".[2] No experimental data is available. For comparison:

-

Hexafluoroacetone: Causes severe skin burns and eye damage.[4]

-

Hexachloroacetone: May cause skin irritation.[3]

Serious Eye Damage/Irritation

This compound is classified as causing severe eye damage.[2]

Respiratory or Skin Sensitization

No data is available for this compound.[2]

-

Hexachloroacetone: May cause an allergic skin reaction.[5]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

No data is available for this compound in these categories.[2]

-

Hexafluoroacetone: May damage fertility or the unborn child.[4]

-

Hexachloroacetone: An Ames test showed equivocal evidence of mutagenicity. It is not classified as a carcinogen by IARC.[5]

Experimental Protocols (General OECD Guidelines)

Due to the absence of specific experimental data for this compound, this section outlines the general principles of standard OECD test guidelines that would be used to assess the toxicological endpoints.

Acute Toxicity Testing Workflow

General workflow for acute toxicity testing.

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines involve the administration of the substance in graduated doses to groups of experimental animals. The goal is to determine the LD50 (the dose lethal to 50% of the animals). Observations include mortality, body weight changes, and clinical signs of toxicity over a 14-day period.[6][7][8]

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals for 24 hours. Observations for mortality and toxic effects are made for at least 14 days.[9]

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in an inhalation chamber for a defined period (usually 4 hours). Mortality and signs of toxicity are observed for up to 14 days.

Skin and Eye Irritation/Corrosion Testing Workflow

General workflow for skin and eye irritation testing.

-

In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis models. The test substance is applied topically, and cell viability is measured to determine the irritation potential.[2][10][11][12]

-

In Vitro Skin Corrosion (OECD 431): Similar to the skin irritation test, this method uses reconstructed human epidermis to assess the potential of a substance to cause irreversible skin damage.

-

Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are scored at specific intervals to determine the level of irritation or corrosion.[13][14][15][16]

Genotoxicity Testing Strategy

A typical tiered approach for genotoxicity assessment.

A battery of tests is typically required to assess genotoxicity.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses strains of bacteria to detect gene mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay assesses chromosomal damage in mammalian cells.[17]

-

In Vivo Genotoxicity Tests: If in vitro tests are positive, in vivo studies (e.g., rodent dominant lethal test, mouse bone marrow micronucleus test) may be conducted.

Safe Handling and Storage

The following recommendations are based on the available SDS for this compound.[2]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[2]

First Aid Measures

-

If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[2]

-

If on Skin: Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of water. Get emergency medical help immediately.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Absorb with inert material and place in a suitable container for disposal.[2]

Conclusion

This compound is a hazardous chemical that is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. A significant lack of empirical toxicological data necessitates a cautious approach to its handling and use. The information provided for structurally similar compounds suggests that halogenated acetones can pose significant health risks, including potential reproductive toxicity and mutagenicity. It is imperative that appropriate personal protective equipment is used, and all handling is conducted in a controlled environment such as a chemical fume hood. Further toxicological studies are required to fully characterize the hazard profile of this compound.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. mbresearch.com [mbresearch.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. umwelt-online.de [umwelt-online.de]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. dermatest.com [dermatest.com]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. gov.uk [gov.uk]

Unveiling the Physicochemical Landscape of 1,1,1-Trichlorotrifluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9). The information presented herein is intended to support research, development, and drug discovery activities by offering a consolidated resource on the compound's fundamental characteristics. This document summarizes available quantitative data, outlines general experimental protocols for property determination, and visualizes a relevant workflow in the context of medicinal chemistry.

Core Physical Properties

This compound, with the molecular formula C₃Cl₃F₃O, is a halogenated ketone.[1][2][3] Its structure, featuring both trichloromethyl and trifluoromethyl groups, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. A summary of its key physical data is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃Cl₃F₃O | [1][2][3] |

| Molecular Weight | 215.39 g/mol | [1][3] |

| CAS Number | 758-42-9 | [2][3] |

| Boiling Point | 86-90 °C | |

| 106.6 °C at 760 mmHg | [4] | |

| Density | 1.712 g/cm³ | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note on conflicting data: A boiling point range of 86-90 °C is provided by one supplier, while a safety data sheet from another source lists a boiling point of 106.6 °C at standard pressure.[4] Researchers should verify this property experimentally.

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[5] A general procedure involves:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, which is then sealed at one end.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6] A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] A common laboratory method is the Thiele tube method:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like mineral oil.[8]

-

Heating and Observation: The apparatus is heated gently.[7] As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Measurement

Density is the mass per unit volume of a substance.[9] For a liquid like this compound, density can be determined by:

-

Mass Measurement: A known volume of the liquid is accurately measured using a volumetric flask or a graduated cylinder. The mass of the empty container is first determined using an analytical balance. Then, the container with the liquid is weighed. The difference in mass gives the mass of the liquid.

-

Volume Measurement: The volume is read directly from the calibrated glassware.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[9]

Solubility Testing

A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups of a compound.[10] A general procedure is as follows:

-

Sample and Solvent: A small, measured amount of the compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[10]

-

Addition of Solvent: A specific volume of the solvent (e.g., 3 mL) is added in portions, and the mixture is shaken vigorously after each addition.[10]

-

Observation: The mixture is observed to determine if the compound has dissolved.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, diethyl ether, and toluene, to establish a solubility profile.[11][12]

Application in Drug Development: A Conceptual Workflow

While no specific signaling pathways involving this compound have been detailed in the available literature, the trifluoromethyl ketone moiety is a well-recognized pharmacophore in drug design, particularly for enzyme inhibitors.[13][14][15] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a target for nucleophilic attack by amino acid residues in an enzyme's active site.[13] This can lead to the formation of a stable covalent adduct, resulting in potent and often irreversible inhibition.

The following diagram illustrates a generalized workflow for the development of trifluoromethyl ketone-based enzyme inhibitors, a potential application for compounds like this compound or its derivatives.

This workflow begins with the identification of a biological target and the design of a lead compound containing the trifluoromethyl ketone scaffold. This is followed by the chemical synthesis of various analogues to optimize properties such as potency and selectivity. The synthesized compounds then undergo a series of preclinical evaluations, including in vitro enzyme assays, cell-based assays, and in vivo animal models. Promising candidates proceed to toxicology studies and formulation development before entering clinical trials, with the ultimate goal of identifying a new drug candidate.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 758-42-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one, a halogenated ketone of significant interest in synthetic and medicinal chemistry. The document details the compound's nomenclature, physicochemical properties, a plausible synthetic route, and its expected chemical reactivity. Experimental protocols for the proposed synthesis and representative reactions are provided, drawing from established methodologies for related halogenated ketones. Quantitative data is summarized in tabular format for ease of reference. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and reactive pathways, adhering to specified formatting guidelines. The potential applications of this compound in drug discovery and as a versatile chemical intermediate are also discussed.

Introduction

1,1,1-Trichloro-3,3,3-trifluoropropan-2-one, with the IUPAC name 1,1,1-trichloro-3,3,3-trifluoropropan-2-one , is a polyhalogenated ketone. Its structure, featuring both a trichloromethyl and a trifluoromethyl group flanking a carbonyl moiety, imparts unique electronic properties and reactivity, making it a potentially valuable building block in organic synthesis. The high degree of halogenation leads to a highly electrophilic carbonyl carbon, rendering the molecule susceptible to a variety of nucleophilic attacks.

The presence of the trifluoromethyl group is of particular interest in drug development, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity. While specific applications of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one are not extensively documented, its structural similarity to other halogenated ketones suggests its potential utility as a precursor for synthesizing complex fluorinated molecules, including enzyme inhibitors and novel heterocyclic compounds.

Physicochemical and Spectroscopic Data

The quantitative data for 1,1,1-trichloro-3,3,3-trifluoropropan-2-one are summarized in the tables below. It is important to note that due to the limited availability of experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.

Table 1: Physicochemical Properties of 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one

| Property | Value | Source/Reference |

| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one | - |

| CAS Number | 758-42-9 | [1] |

| Molecular Formula | C₃Cl₃F₃O | [1] |

| Molecular Weight | 215.39 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 86 °C | [2] |

| Density | 1.6 g/cm³ | [2] |

| Refractive Index | 1.381 | [2] |

Table 2: Predicted Spectroscopic Data for 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹³C NMR | Carbonyl carbon (C=O): ~180-190 ppmTrichloromethyl carbon (-CCl₃): ~90-100 ppmTrifluoromethyl carbon (-CF₃): ~115-125 ppm (quartet, ¹JC-F ≈ 280-290 Hz) |

| ¹⁹F NMR | Singlet at ~ -80 to -85 ppm (relative to CFCl₃) |

| IR Spectroscopy | Strong C=O stretch: ~1750-1780 cm⁻¹C-F stretches: ~1100-1300 cm⁻¹C-Cl stretches: ~600-800 cm⁻¹ |

Synthesis and Experimental Protocols

Proposed Synthesis: Exhaustive Chlorination of 1,1,1-Trifluoroacetone

The proposed synthesis involves the reaction of 1,1,1-trifluoroacetone with a chlorinating agent, such as chlorine gas, in the presence of a catalyst or under UV irradiation to promote radical chain chlorination.

Reaction:

CF₃C(O)CH₃ + 3 Cl₂ → CF₃C(O)CCl₃ + 3 HCl

Experimental Protocol: Synthesis of 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one

Materials:

-

1,1,1-Trifluoroacetone (1.0 eq)

-

Chlorine gas (Cl₂) (excess)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN) or a high-intensity UV lamp

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Apparatus for gas handling and distillation

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 1,1,1-trifluoroacetone in an inert solvent such as carbon tetrachloride.

-

If using a chemical initiator, add a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or the desired reaction temperature).

-

Slowly bubble chlorine gas through the solution while stirring vigorously. If using photochemical initiation, irradiate the flask with a UV lamp.

-

Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy (disappearance of the methyl proton signal of the starting material).

-

Continue the chlorination until the starting material is fully consumed. This may take several hours.

-

Once the reaction is complete, stop the flow of chlorine gas and cool the mixture to room temperature.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure 1,1,1-trichloro-3,3,3-trifluoropropan-2-one.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one.

Chemical Reactivity and Experimental Protocols

The reactivity of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one is dominated by the highly electrophilic carbonyl carbon and the presence of two trihalomethyl groups. It is expected to undergo a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions

Due to the strong electron-withdrawing nature of the -CCl₃ and -CF₃ groups, the carbonyl carbon is highly susceptible to attack by nucleophiles.

General Reaction:

CF₃C(O)CCl₃ + Nu⁻ → CF₃C(O⁻)(Nu)CCl₃

4.1.1. Grignard Reaction

Reaction with Grignard reagents is expected to yield tertiary alcohols.

Experimental Protocol (General):

-

To a solution of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent (e.g., RMgBr, 1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, purify the resulting tertiary alcohol by column chromatography or distillation.

Reduction

Reduction of the carbonyl group can be achieved using various reducing agents to form the corresponding secondary alcohol.

Experimental Protocol (General):

-

In a round-bottom flask, dissolve 1,1,1-trichloro-3,3,3-trifluoropropan-2-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the alcohol product by distillation or column chromatography.

Reaction Workflow Diagram

Caption: Representative reactions of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one.

Applications in Drug Development and Research

While direct applications of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one in drug development are not well-documented, its structural motifs suggest several potential areas of utility:

-

Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of various proteases. The high electrophilicity of the carbonyl in 1,1,1-trichloro-3,3,3-trifluoropropan-2-one could lead to potent covalent inhibitors.

-

Building Block for Fluorinated Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules containing the trifluoromethyl group, which is a key feature in many modern pharmaceuticals.

-

Chemical Probe: Its unique reactivity could be exploited in the development of chemical probes for studying biological processes.

Conclusion

1,1,1-Trichloro-3,3,3-trifluoropropan-2-one is a highly functionalized ketone with significant potential as a synthetic intermediate. Although detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reasonably predicted based on established principles of organic chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and expected reactivity, offering a valuable resource for researchers interested in exploring the chemistry and applications of this unique polyhalogenated compound. Further investigation into its synthesis and reactivity is warranted to fully unlock its potential in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide on the Stability and Reactivity of 1,1,1-Trichlorotrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trichlorotrifluoroacetone is a halogenated ketone of significant interest in synthetic chemistry due to the presence of both trichloromethyl and trifluoromethyl groups. These electron-withdrawing groups impart unique reactivity to the carbonyl functionality, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its thermal stability, reactivity with various classes of chemical reagents, and material compatibility. Detailed experimental protocols for the evaluation of its stability and reactivity are also presented to aid researchers in their laboratory work.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₃Cl₃F₃O |

| Molecular Weight | 215.39 g/mol [1][2] |

| CAS Number | 758-42-9[1][2] |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Density | Not specified in available literature |

Stability

Thermal Stability

While specific experimental data on the thermal decomposition of this compound is not available, studies on analogous halogenated compounds can provide some insights. For instance, the thermal decomposition of 1,1,1-trifluoroethane has been studied, though the reaction mechanism is likely different.[3]

General Experimental Protocol for Determining Thermal Stability (TGA/DSC):

A generic protocol for assessing the thermal stability of a compound like this compound using TGA and DSC is provided below.

Objective: To determine the decomposition temperature and characterize the thermal events of this compound.

Materials:

-

This compound

-

TGA instrument

-

DSC instrument

-

Inert gas (e.g., Nitrogen, Argon)

-

Aluminum or other suitable sample pans

Procedure (TGA):

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

The onset temperature of mass loss is an indicator of the decomposition temperature.

Procedure (DSC):

-

Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic or exothermic peaks, which may correspond to melting, boiling, or decomposition.

Data Analysis:

-

TGA: Determine the onset temperature of decomposition (Td) and the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

DSC: Identify the temperatures and enthalpies of any observed phase transitions or reactions.

Reactivity

The reactivity of this compound is centered around the electrophilic carbonyl carbon, which is activated by the adjacent electron-withdrawing trichloromethyl and trifluoromethyl groups. This enhanced electrophilicity makes it susceptible to nucleophilic attack.

Reactivity with Bases (Hydrolysis)

Halogenated ketones are known to undergo hydrolysis in the presence of bases. A patent for the production of 1,1,1-trifluoroacetone mentions that halogenated trifluoroacetones are hydrolyzed in the presence of a base.[4] This reaction likely proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by subsequent elimination steps.

Logical Workflow for Base-Mediated Hydrolysis:

References

An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone

This guide provides a comprehensive overview of 1,1,1-Trichlorotrifluoroacetone, including its chemical identifiers, physical and chemical properties, and its relevance in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a halogenated ketone. It is important to distinguish it from its isomers, such as 1,1,3-Trichlorotrifluoroacetone. The synonyms and identifiers for this compound are summarized below.

| Identifier Type | Value |

| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one[][2] |

| CAS Number | 758-42-9[2][3][4] |

| Molecular Formula | C3Cl3F3O[2][3][4][5] |

| Molecular Weight | 215.39 g/mol [3][4][5] |

| Synonyms | TCTFA[][6], trichlorotrifluoroacetone[][3][6], 1,1,1-Trichloro-3,3,3-trifluoroacetone[4][5], 2-Propanone, 1,1,1-trichloro-3,3,3-trifluoro-[][5], 1,1,1-trichloro-3,3,3-trifluoroacetone[], 3,3,3-Trichloro-1,1,1-trifluoroacetone[6] |

| InChI Key | AVTAIKNWAIKGEV-UHFFFAOYSA-N[][2] |

| SMILES | C(=O)(C(F)(F)F)C(Cl)(Cl)Cl[] |

Note: No specific trade names were identified in the search results; the compound is primarily referred to by its chemical names and synonyms.

Physicochemical Properties

The table below lists key physical and chemical properties of this compound.

| Property | Value |

| Boiling Point | 86 °C[6] |

| Density | 1.6 g/cm³[6] |

| Refractive Index | 1.381[6] |

| Appearance | Clear liquid[6] |

| Purity | Often available at 97%[][7] |

Role in Organic Synthesis and Drug Discovery

Incorporating a trifluoromethyl (-CF3) group is a critical strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8][9] While specific experimental protocols for this compound are not detailed in the provided search results, its structural relative, 1,1,1-trifluoroacetone, is a known precursor for synthesizing various important chemical intermediates.[10][11]

The logical workflow for the application of trifluoromethylated ketones in drug discovery, particularly as enzyme inhibitors, is illustrated below. These ketones can act as transition-state analog inhibitors for proteases, such as cysteine and serine proteases.[8] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety readily reacts with active site nucleophiles to form a stable tetrahedral intermediate, thereby inhibiting the enzyme's catalytic activity.[8]

Caption: Logical workflow for the use of trifluoromethylated ketones in enzyme inhibition.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general conceptual protocol for the synthesis of a related compound, 1,1,1-trifluoroacetone, from ethyl 4,4,4-trifluoroacetoacetate is described. This can serve as a reference for the type of synthetic methodology that might be employed for related compounds.

Conceptual Protocol: Synthesis of 1,1,1-Trifluoroacetone

This protocol is based on the reaction of ethyl 4,4,4-trifluoroacetoacetate with an organic acid in an anhydrous state.[10]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Methanesulfonic acid

-

Round-bottom flask

-

Constant pressure dropping funnel

-

Cold trap (-40°C)

-

Heating mantle

Procedure:

-

Heat methanesulfonic acid to 100°C in a round-bottom flask.

-

Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the heated methanesulfonic acid using a constant pressure dropping funnel.

-

During the addition, the product, 1,1,1-trifluoroacetone, is generated and should be collected in a cold trap maintained at -40°C.

-

After the addition is complete, maintain the reaction temperature at 100°C for 1 hour.

-

Increase the temperature to 110°C and hold for 2 hours to ensure the reaction goes to completion.

-

The collected colorless liquid in the cold trap is the 1,1,1-trifluoroacetone product.

-

Purity can be assessed using Gas Chromatography (GC).

Experimental Workflow for Synthesis

The general workflow for a chemical synthesis experiment, such as the one described above, is depicted in the following diagram.

Caption: A generalized workflow for a typical organic synthesis experiment.

References

- 2. 1,1,1-trichloro-3,3,3-trifluoroacetone [webbook.nist.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 758-42-9 [chemicalbook.com]

- 7. This compound | 758-42-9 | INDOFINE Chemical Company [indofinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. jelsciences.com [jelsciences.com]

- 10. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 11. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9). It details the limited historical information available on its initial synthesis and explores its role as a chemical intermediate. The guide summarizes its known physical and spectroscopic data in structured tables, outlines a key synthetic reaction, and presents a logical workflow for its synthesis. This document serves as a foundational resource for professionals in organic synthesis and drug development, offering insights into this highly halogenated ketone.

Introduction

This compound, with the chemical formula C₃Cl₃F₃O, is a fully halogenated derivative of acetone.[1][2] Its structure, featuring both a trichloromethyl and a trifluoromethyl group bonded to a carbonyl carbon, makes it a subject of interest in the field of organofluorine chemistry. The high degree of halogenation imparts unique chemical and physical properties to the molecule. While its history is not as extensively documented as some other halogenated compounds, its significance lies in its potential as a precursor and intermediate in organic synthesis.

Discovery and History

The precise first synthesis and discovery of this compound are not well-documented in readily available scientific literature. Its history is primarily understood through its emergence as a chemical intermediate in patents and specialized chemical catalogs.

The context for its synthesis likely arose from the broader mid-20th-century exploration of polyhalogenated organic compounds, driven by the search for new materials with unique properties, such as refrigerants, solvents, and anesthetic agents. The development of new fluorination and chlorination techniques during this period enabled the synthesis of a wide array of halogenated ketones.

While a definitive "discovery" paper has not been identified, a key early reference to a related synthetic methodology appears in the Journal of Organic Chemistry in 1970 and later in Organic Syntheses Collective Volume 6 in 1988. These publications detail synthetic methods that are relevant to the preparation of halogenated ketones, suggesting that by this period, the synthesis of such compounds was becoming more established.

Physicochemical Properties

This compound is a compound whose properties are largely dictated by its heavy halogenation. The available quantitative data is summarized below for clarity and ease of comparison.

| Property | Value | Reference |

| CAS Number | 758-42-9 | [1][2][3] |

| Molecular Formula | C₃Cl₃F₃O | [1][2][3] |

| Molecular Weight | 215.39 g/mol | [1][2][3] |

| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one | [] |

| Synonyms | TCTFA, Trichlorotrifluoroacetone | [] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Values | Reference |

| Ionization Energy | 10.80 ± 0.01 eV | [3] |

| 11.24 ± 0.02 eV (Vertical) | [3] |

Synthesis and Reactions

While the initial historical synthesis remains elusive, this compound is known to be used as a starting material in the synthesis of other fluorinated compounds. A key reaction is its use in the preparation of 1,1,1-trifluoroacetone.

Experimental Protocol: Hydrogenolysis to 1,1,1-Trifluoroacetone

This protocol is based on processes described in patents for the production of 1,1,1-trifluoroacetone, where this compound is a potential, though not explicitly detailed, starting material.

Objective: To produce 1,1,1-trifluoroacetone via the hydrogenolysis of this compound.

Materials:

-

This compound

-

Hydrogen gas

-

Palladium on activated carbon catalyst (5% Pd)

-

Water (solvent)

-

Glass-lined reactor equipped with a stirrer, gas inlet, and condenser

Procedure:

-

The glass-lined reactor is charged with water, the 5% palladium on activated carbon catalyst, and this compound.

-

The reactor is sealed, and stirring is initiated to create a suspension.

-

The reactor is purged with an inert gas, such as nitrogen, to remove any air.

-

Hydrogen gas is introduced into the reactor at a controlled pressure.

-

The reaction mixture is heated to a temperature between 50 and 150°C.

-

The reaction is allowed to proceed with continuous stirring until the consumption of hydrogen gas ceases, indicating the completion of the reaction.

-

The reactor is cooled to room temperature, and the excess hydrogen gas is safely vented.

-

The reaction mixture is filtered to remove the palladium on carbon catalyst.

-

The resulting aqueous solution of 1,1,1-trifluoroacetone can be purified by distillation.

Logical Relationships and Workflows

The synthesis of 1,1,1-trifluoroacetone from a halogenated precursor like this compound can be visualized as a clear workflow.

References

Theoretical Examination of 1,1,1-Trichlorotrifluoroacetone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trichlorotrifluoroacetone is a halogenated ketone of significant interest due to its unique electronic and chemical properties conferred by the presence of both chlorine and fluorine atoms. This technical guide provides a summary of its fundamental physicochemical properties and delves into the theoretical and computational methodologies that can be used for its in-depth study. While comprehensive theoretical research specifically focused on this compound is limited in publicly available literature, this document outlines the established computational chemistry approaches for analogous halogenated ketones. These methodologies are crucial for understanding its molecular structure, vibrational modes, electronic characteristics, and reactivity. This guide serves as a foundational resource for researchers initiating theoretical investigations into this and similar halogenated compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a baseline for further theoretical and experimental work.

| Property | Value | Source |

| Molecular Formula | C₃Cl₃F₃O | General Chemical Databases |

| Molecular Weight | 215.39 g/mol | General Chemical Databases |

| CAS Number | 758-42-9 | General Chemical Databases |

| Canonical SMILES | C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | General Chemical Databases |

| InChI Key | AVTAIKNWAIKGEV-UHFFFAOYSA-N | General Chemical Databases |

Theoretical Studies and Computational Methodology

Direct and extensive theoretical studies on this compound are not widely reported. However, established computational methods can provide significant insights into its molecular and electronic properties.

Conformational Analysis

The internal rotation of the -CF₃ and -CCl₃ groups around the C-C bonds will determine the stable conformers of this compound. A potential energy surface scan can be performed by systematically rotating these groups to identify energy minima, which correspond to stable conformations, and energy maxima, which represent transition states between conformers.

Experimental Protocol: A typical computational protocol for conformational analysis would involve:

-

Initial Structure Generation: Building an initial 3D structure of this compound.

-

Potential Energy Surface Scan: Performing a relaxed scan of the dihedral angles corresponding to the rotation of the trifluoromethyl and trichloromethyl groups. This is often done using a computationally less expensive method like Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*).

-

Geometry Optimization: The identified minima (stable conformers) and maxima (transition states) from the scan are then fully optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p) or MP2/aug-cc-pVDZ) to obtain accurate geometries and relative energies.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency.

Vibrational Spectroscopy

Theoretical vibrational analysis is essential for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding normal modes can be used to assign spectral bands to specific molecular motions.

Experimental Protocol:

-

Geometry Optimization: An accurate equilibrium geometry is first obtained using a high level of theory and a large basis set.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory.

-

Anharmonic Corrections: For a more accurate comparison with experimental spectra, anharmonic frequency calculations can be performed, as they account for the non-quadratic nature of the potential energy surface.

-

Intensity Calculations: IR intensities and Raman activities are also calculated to simulate the full spectrum.

Electronic Structure and Properties

The electronic properties of this compound, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity and intermolecular interactions.

Experimental Protocol:

-

Wavefunction or Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry using a suitable level of theory (e.g., DFT, MP2, or Coupled Cluster).

-

Population Analysis: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to determine atomic charges and analyze the nature of chemical bonds.

-

Molecular Orbital Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the molecule's electrophilic and nucleophilic character.

-

Ionization Energy and Electron Affinity: The vertical ionization energy and electron affinity can be calculated to compare with experimental values. Experimental studies have determined the vertical ionization energy of this compound to be 11.24 ± 0.02 eV, which has been compared with CNDO (Complete Neglect of Differential Overlap) calculations.

Quantitative Theoretical Data

Due to the limited specific literature, a comprehensive table of theoretical data for this compound cannot be provided. However, Table 2 presents the type of data that would be generated from the computational protocols described above.

| Parameter | Expected Data from Theoretical Calculations |

| Rotational Constants (GHz) | A, B, C constants for each stable conformer |

| Relative Energies (kcal/mol) | Energy difference between conformers |

| Dipole Moment (Debye) | Total dipole moment and its components |

| Key Vibrational Frequencies (cm⁻¹) | C=O stretch, C-C stretch, C-F stretches, C-Cl stretches |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Energy (eV) | Calculated adiabatic and vertical ionization energies |

| Electron Affinity (eV) | Calculated adiabatic and vertical electron affinities |

Visualization of a General Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a molecule like this compound.

Caption: A generalized workflow for the computational study of molecular properties.

Conclusion

While dedicated theoretical studies on this compound are sparse, the application of standard and advanced computational chemistry techniques can provide a wealth of information regarding its structure, properties, and potential reactivity. This guide outlines the necessary theoretical framework and computational protocols for researchers to undertake such investigations. The insights gained from these theoretical studies would be invaluable for its potential applications in materials science, as a synthetic intermediate, and in understanding the fundamental chemistry of halogenated organic compounds. Further focused theoretical research on this molecule is warranted to fill the existing knowledge gap.

spectroscopic data for 1,1,1-Trichlorotrifluoroacetone (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 1,1,1-Trichlorotrifluoroacetone

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating these characteristics. This guide provides a detailed overview of the expected spectroscopic data for this compound (CAS 758-42-9), outlines the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Presentation